Enhanced Lipophilicity and Altered Permeability Compared to N-Unsubstituted Analogs
The lipophilicity of 3-(3-nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde, as indicated by its computed XLogP3-AA of 3.2, is significantly higher than that of its N-unsubstituted analog 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, which has an XLogP3-AA of approximately 1.3 [1][2]. This difference of 1.9 log units corresponds to a predicted ~79-fold higher partition coefficient in octanol-water systems, indicating enhanced membrane permeability and altered solubility. This is critical for applications requiring passive diffusion across biological membranes.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde (CAS 26033-25-0): 1.3 |
| Quantified Difference | Δ = +1.9 (79-fold difference in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025) |
Why This Matters
This quantifiable lipophilicity differential informs medicinal chemists that the target compound is better suited for designing analogs requiring improved membrane permeability, directly impacting lead optimization decisions.
- [1] PubChem. (2025). 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary, CID 3797766. View Source
- [2] PubChem. (2025). 3-(3-Nitrophenyl)-1H-pyrazole-4-carbaldehyde. PubChem Compound Summary, CID 135727951. View Source
